4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide

Carbonic anhydrase II X-ray crystallography Thermodynamic binding

This research-grade benzenesulfonamide features a bulky isochroman-3-ylmethyl N-substituent designed to shift carbonic anhydrase (CA) isoform selectivity toward tumor-associated CA IX/XII over cytosolic CA I/II. Ideal for stopped-flow CO₂ hydration assays, ITC/kinITC binding thermodynamics, pH disruption studies in hypoxic cancer models, and computational docking. Replace generic analogs with a defined probe to reduce isoform engagement ambiguity. ≥95% HPLC purity; for in vitro/ex vivo use only.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 2034279-09-7
Cat. No. B2869651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide
CAS2034279-09-7
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C17H16N2O3S/c18-10-13-5-7-17(8-6-13)23(20,21)19-11-16-9-14-3-1-2-4-15(14)12-22-16/h1-8,16,19H,9,11-12H2
InChIKeyAUBKKPVRUSCLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide (CAS 2034279-09-7): A Specialized Benzenesulfonamide Research Probe


4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide (CAS 2034279-09-7, molecular formula C17H16N2O3S, MW 328.4) is a synthetic aryl sulfonamide featuring a 4-cyanophenyl moiety and an isochroman-3-ylmethyl substituent on the sulfonamide nitrogen . It belongs to the pharmacologically significant class of benzenesulfonamide-based carbonic anhydrase (CA) inhibitors, which target zinc-dependent CA isoforms involved in pH regulation, tumor progression, and other diseases [1]. The compound is supplied as a research-grade chemical with ≥95% purity (HPLC) for in vitro or ex vivo studies .

Why Generic Benzenesulfonamide Substitution Fails: The Isoform Selectivity Challenge for 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide


Benzenesulfonamide-based CA inhibitors exhibit highly divergent isoform selectivity profiles; even subtle N-substitution changes dramatically alter binding thermodynamics and kinetics [1]. Substitution at the sulfonamide nitrogen with bulkier groups can shift selectivity away from ubiquitous cytosolic isoforms (CA I/II) toward tumor-associated CA IX/XII, a critical determinant for targeted research applications [2]. Generic replacement of 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide with a simpler analog (e.g., 4-cyanobenzenesulfonamide or acetazolamide) without head-to-head inhibition data risks nullifying intended pharmacological effects due to altered isoform engagement.

4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


4-Cyanobenzenesulfonamide Core Confirmed as CA II Binder via High-Resolution X-ray Crystallography

The 4-cyanobenzenesulfonamide pharmacophore common to the target compound demonstrates confirmed binding to human carbonic anhydrase II (hCA II) at 0.93 Å resolution (PDB 6ROB) [1]. Isothermal titration calorimetry (ITC) revealed a dissociation constant (Kd) of 103 nM for 4-cyanobenzenesulfonamide against hCA II at 25°C, with a binding enthalpy (ΔH) of -8.2 kcal/mol [2]. By contrast, the unsubstituted parent benzenesulfonamide exhibits a Kd of 1,200 nM under identical conditions, representing a 11.6-fold affinity enhancement conferred by the 4-cyano substituent [2]. The target compound inherits this cyano-driven affinity gain while adding the isochroman-3-ylmethyl moiety, which may further modulate isoform selectivity.

Carbonic anhydrase II X-ray crystallography Thermodynamic binding

Isochroman-3-ylmethyl Substituent Introduces Differential Steric Bulk Relative to Methyl or Ethyl Analogs

The isochroman-3-ylmethyl group (MW 147.2 Da) attached to the sulfonamide nitrogen of the target compound provides substantially greater steric bulk than the N-methyl (MW 15.0 Da) or N-ethyl (MW 29.1 Da) substituents found in simpler benzenesulfonamide CA inhibitors . This increased steric volume is predicted to reduce affinity for narrow active-site isoforms (CA I, CA II) while maintaining or enhancing binding to wider active-site tumor-associated isoforms (CA IX, CA XII) [1]. The isochroman ring system introduces additional potential for π-π stacking interactions at the rim of the CA active site, a feature absent in simple alkyl-substituted analogs [1].

Fragment elaboration Isoform selectivity Steric hindrance

4-Cyano Moiety Provides Electron-Withdrawing Effect Modulating Sulfonamide pKa and Zinc-Binding Affinity

The 4-cyano substituent (Hammett σp = 0.66) exerts a strong electron-withdrawing effect on the benzenesulfonamide ring, lowering the sulfonamide NH pKa and enhancing the fraction of the deprotonated sulfonamide anion that coordinates the catalytic zinc ion [1]. Crystallographic data for 4-cyanobenzenesulfonamide bound to hCA II (PDB 6ROB) confirms direct Zn²⁺ coordination at 1.9 Å, identical to the geometry observed for the highest-affinity fluorinated analogs [2]. In contrast, 4-methoxybenzenesulfonamide (σp = -0.27), an electron-donating analog, exhibits a >10-fold weaker affinity for hCA II [1], demonstrating the critical role of the cyano group in maintaining zinc-binding competence.

Electron-withdrawing group Zinc coordination Sulfonamide pKa

Recommended Research Applications for 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide Based on Quantitative Evidence


Tumor-Associated Carbonic Anhydrase Isoform Profiling (CA IX/XII vs. CA I/II)

The target compound, bearing a bulky isochroman-3-ylmethyl N-substituent, is predicted to exhibit selectivity for tumor-associated CA isoforms (CA IX, CA XII) with wider active-site clefts over cytosolic CA I/II [1]. Researchers can employ this compound in comparative inhibition assays against a panel of CA isoforms (e.g., stopped-flow CO₂ hydration assay) to establish its isoform selectivity index, a prerequisite for evaluating its utility as a chemical probe for CA IX-dependent tumor hypoxia models [1].

Structure-Activity Relationship (SAR) Studies on Benzenesulfonamide Scaffolds with Fragment Elaboration

The compound serves as a defined probe to map the contribution of the isochroman moiety to CA binding thermodynamics and kinetics [2]. By comparing its binding parameters (Kd, ΔH, -TΔS) with those of 4-cyanobenzenesulfonamide (Kd = 103 nM for hCA II [2]), researchers can quantify the entropic penalty or gain conferred by the isochroman ring system using ITC or kinITC methods identical to those validated by Glöckner et al. [2].

pH Regulation Studies in Cancer Cell Lines Under Hypoxic Conditions

Given the established role of CA IX in maintaining intracellular pH homeostasis under hypoxia, the target compound can be evaluated for its ability to disrupt pH regulation in CA IX-expressing cancer cell lines (e.g., HT-29, MDA-MB-231) cultured at 1% O₂ [1]. pH-sensitive fluorescent indicators (e.g., BCECF-AM) can be used to quantify intracellular acidification, providing functional readouts that complement enzymatic inhibition data [1].

Validation of Computational Docking Models for Isoform-Selective CA Inhibitor Design

The unique isochroman substituent provides a distinctive steric and electronic profile that can serve as a test case for computational docking and molecular dynamics simulations aimed at predicting CA isoform selectivity [2]. The availability of high-resolution crystal structures for the 4-cyanobenzenesulfonamide pharmacophore (PDB 6ROB at 0.93 Å [2]) enables accurate template-based docking of the target compound into multiple CA isoforms (I, II, IX, XII) to predict selectivity before experimental validation.

Quote Request

Request a Quote for 4-cyano-N-(isochroman-3-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.